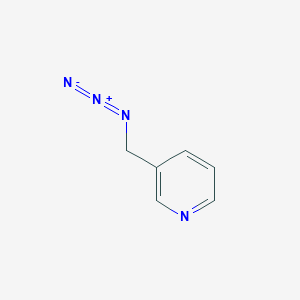

3-(Azidomethyl)pyridine

描述

Significance of Pyridine-Based Azides in Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and are present in numerous natural products and pharmaceuticals. researchgate.netmdpi.com The introduction of an azide (B81097) group onto a pyridine structure creates a versatile chemical handle that can participate in a wide array of chemical transformations. wikipedia.orgrsc.org

Organic azides are highly energetic and reactive functional groups. researchgate.net Their utility in organic synthesis is extensive, serving as precursors for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.netmdpi.commdpi.com The azide group can be readily transformed into other functional groups, such as amines, through reduction reactions like the Staudinger reaction. wikipedia.orgresearchgate.net This versatility allows chemists to construct complex molecular architectures.

One of the most significant applications of pyridine-based azides is in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, involves the reaction of an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. nih.govnobelprize.org This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it suitable for a variety of applications, including bioconjugation and materials science. nih.govmdpi.com

Historical Context and Evolution of Azide Chemistry in Heterocyclic Compounds

The history of azide chemistry dates back to 1864, when Peter Griess first synthesized phenyl azide. wikipedia.orgnobelprize.org Shortly after, in the 1890s, Theodor Curtius discovered hydrazoic acid and described the Curtius rearrangement, a reaction that converts acyl azides to isocyanates. wikipedia.org A significant milestone in understanding azide reactivity was the 1,3-dipolar cycloaddition reaction described by Rolf Huisgen in the mid-20th century, which became a fundamental method for synthesizing five-membered heterocyclic rings. nobelprize.orgresearchgate.net

Initially, the use of azides in organic chemistry was somewhat limited due to concerns about their stability. wikipedia.org However, the landscape of azide chemistry was dramatically transformed with the advent of click chemistry. The discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Morten Meldal and Valery Fokin and K. Barry Sharpless independently around 2002 revolutionized the field. nobelprize.org This reaction's high efficiency and specificity led to a surge in the use of azides, including those based on heterocyclic scaffolds like pyridine. researchgate.net

The application of azides in the synthesis of heterocyclic compounds has since expanded rapidly, with azides now considered crucial building blocks in organic chemistry. researchgate.netresearchgate.net They are employed in the synthesis of various aza-heterocycles through reactions like azido-reductive cyclization and nitrene insertion reactions. researchgate.netmdpi.com

Scope and Research Focus on 3-(Azidomethyl)pyridine within Modern Chemical Disciplines

The research focus on this compound and its derivatives spans several modern chemical disciplines, primarily driven by its utility as a versatile synthetic intermediate.

Medicinal Chemistry: The pyridine scaffold is a well-established pharmacophore found in many FDA-approved drugs. researchgate.netnih.gov The ability to use the azidomethyl group for click chemistry allows for the efficient assembly of complex molecules with potential therapeutic applications. For instance, this compound derivatives have been used in the synthesis of novel compounds with potential anti-tuberculosis activity. nih.gov The triazole linkage formed via click chemistry is stable under physiological conditions, making it an attractive linker in drug design. mdpi.com

Materials Science: The robust and efficient nature of the CuAAC reaction makes this compound a valuable component in the synthesis of advanced materials. nih.gov It can be used to functionalize polymers and surfaces, and to construct metal-organic frameworks (MOFs). rsc.orgntu.edu.sg For example, 2-(azidomethyl)pyridine (B1521142) has been used in the post-synthetic modification of MOFs, demonstrating the potential for incorporating pyridine functionalities into these porous materials. rsc.org

Chemical Biology and Bioconjugation: The bio-orthogonal nature of the click reaction allows for the use of azidomethyl pyridine derivatives in biological systems with minimal side reactions. acs.org These compounds can be used to label and track biomolecules, such as proteins and nucleic acids. smolecule.com For instance, azido-functionalized ligands can be used for targeting specific cells, which has implications for targeted drug delivery and bioimaging. uni-muenchen.de

Organic Synthesis: Beyond its role in click chemistry, this compound serves as a versatile building block for creating a variety of heterocyclic structures. researchgate.netchemrxiv.org The azide can undergo intramolecular cycloaddition reactions to form novel fused heterocyclic systems. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄ | epa.govsigmaaldrich.comalfa-chemistry.com |

| Molecular Weight | 134.14 g/mol | sigmaaldrich.comalfa-chemistry.com |

| CAS Number | 864528-33-6 | sigmaaldrich.comfluorochem.co.uk |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | PPHVFMDULQHSTJ-UHFFFAOYSA-N | sigmaaldrich.comfluorochem.co.uk |

Structure

3D Structure

属性

IUPAC Name |

3-(azidomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-9-5-6-2-1-3-8-4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHVFMDULQHSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672500 | |

| Record name | 3-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864528-33-6 | |

| Record name | 3-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Azidomethyl Pyridine

Established Synthetic Pathways

The synthesis of 3-(Azidomethyl)pyridine is principally achieved through two well-established chemical transformations. These pathways involve either the direct displacement of a leaving group from a halogenated precursor or the conversion of a primary amine through a diazo-transfer process.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a fundamental and direct route to forming the azidomethyl group on the pyridine (B92270) ring. This pathway typically involves the reaction of a pyridine derivative bearing a good leaving group on the methyl substituent with an azide (B81097) salt.

The most common application of this method involves the use of 3-(Chloromethyl)pyridine (B1204626), often in its hydrochloride salt form, as the starting material. The chlorine atom serves as a leaving group that is displaced by the azide anion (N₃⁻), typically from a source like sodium azide (NaN₃). This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction. The precursor, 3-(chloromethyl)pyridine hydrochloride, can be synthesized from 3-pyridinemethanol (B1662793) by reaction with thionyl chloride. google.com

While this is a theoretically straightforward and established method for azide synthesis, specific, detailed experimental procedures with optimized conditions for the synthesis of this compound were not prominently available in the surveyed scientific literature. General procedures for similar reactions suggest the use of a polar aprotic solvent to facilitate the substitution.

For a typical nucleophilic substitution to form an alkyl azide, reaction conditions are critical for achieving high yield and purity.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred. These solvents are effective at solvating the cation (e.g., Na⁺) of the azide salt, leaving the azide anion more nucleophilic and available for reaction.

Temperature: The reaction temperature is a key parameter that influences the reaction rate. Mild heating is often employed to increase the rate of reaction, but excessive temperatures can lead to side reactions or decomposition of the product.

Stoichiometric Ratios: An excess of the azide salt is often used to ensure the complete conversion of the chlorinated precursor. This drives the reaction equilibrium towards the product side according to Le Châtelier's principle.

Diazo-Transfer Reactions from Primary Amines

An alternative and powerful method for synthesizing azides is through the diazo-transfer reaction, which converts a primary amine to the corresponding azide. For the synthesis of this compound, this would involve starting from 3-(Aminomethyl)pyridine (B1677787). This method is valued for its mild conditions and high efficiency.

Modern diazo-transfer reactions often employ reagents that are more stable and safer to handle than older alternatives. nih.gov Among these, salts of imidazole-1-sulfonyl azide, such as the hydrochloride, hydrogen sulfate, or tetrafluoroborate (B81430), have emerged as highly effective "diazo donors". nih.govmanchester.ac.uk The tetrafluoroborate salt, in particular, has been utilized in automated synthesis protocols for its efficiency. nih.govresearchgate.net The reaction mechanism involves the transfer of a diazo group (N₂) from the reagent to the primary amine, which then rearranges to form the stable azide and releases nitrogen gas.

Recent advancements have led to the development of automated processes for the synthesis of organic azides from primary amines, enhancing safety and reproducibility. researchgate.net These systems utilize pre-packed capsules containing all the necessary reagents, including the diazo-transfer agent 1H-imidazole-1-sulfonyl azide tetrafluoroborate. nih.govresearchgate.net The primary amine is the only component manually loaded, after which the entire reaction, workup, and product isolation can be performed automatically. researchgate.net This capsule-based method offers a convenient and safe way to generate organic azides without the need to directly handle potentially explosive reagents. researchgate.net The system has been shown to be effective for a range of primary amines, delivering the final azide products in high purity. researchgate.net

The table below shows representative yields for the automated synthesis of various organic azides from primary amines using a capsule-based system with 1H-imidazole-1-sulfonyl azide tetrafluoroborate, illustrating the general effectiveness of this modern approach.

| Primary Amine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | Benzyl (B1604629) azide | 95 | researchgate.net |

| 2-Phenylethylamine | (2-Azidoethyl)benzene | 97 | researchgate.net |

| 4-Methoxybenzylamine | 1-(Azidomethyl)-4-methoxybenzene | 99 | researchgate.net |

| Cyclohexylmethanamine | (Azidomethyl)cyclohexane | 89 | researchgate.net |

| 3-Phenylpropylamine | (3-Azidopropyl)benzene | 99 | researchgate.net |

Alternative and Emerging Synthetic Strategies

The development of novel synthetic routes to this compound is centered on improving efficiency, selectivity, and sustainability. These strategies aim to reduce the number of reaction steps, minimize waste, and utilize more environmentally benign reagents and conditions.

Direct Functionalization Approaches

Direct functionalization, specifically the direct C-H azidation of the methyl group of 3-methylpyridine (B133936) (also known as 3-picoline), represents a highly atom-economical approach to this compound. This strategy circumvents the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.

Recent research has demonstrated the feasibility of direct benzylic C-H azidation using various catalytic systems. One notable advancement is the use of copper catalysis. Studies have shown that copper catalysts can effectively mediate the azidation of benzylic C-H bonds, including those in heteroaromatic compounds. For instance, a copper-catalyzed method has been reported to afford benzylic azides from substrates containing pyridine units in moderate yields. nih.gov This approach typically involves a copper salt as the catalyst and a suitable azide source.

Another promising strategy involves photoredox catalysis. Copper-based photoredox catalysts have been successfully employed for the direct azidation of benzylic C-H positions under mild conditions, using visible light as the energy source. These methods offer an alternative to traditional thermal reactions and can often proceed with high selectivity.

The general mechanism for these direct azidation reactions often involves the generation of a radical intermediate at the benzylic position of 3-methylpyridine, which then reacts with an azide source. The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired product over potential side reactions.

Table 1: Comparison of Direct C-H Azidation Methods for Benzylic Positions

| Catalytic System | Key Features | Potential Applicability to 3-Methylpyridine |

| Copper Catalysis | Utilizes earth-abundant metal; effective for heterobenzylic substrates. | High potential for direct conversion to this compound. |

| Photoredox Catalysis | Employs visible light; proceeds under mild conditions. | Offers a potentially greener energy source for the synthesis. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. This involves a holistic approach that considers all aspects of the chemical transformation, from the choice of solvents and catalysts to the minimization of waste.

The selection of solvents is a key consideration in green chemistry. Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. Consequently, there is a significant research effort to replace them with greener alternatives. For reactions such as the synthesis of this compound, several classes of eco-friendly solvents are being explored.

Bio-based solvents, such as ethanol (B145695) derived from renewable feedstocks, are attractive options due to their lower toxicity and biodegradability. sigmaaldrich.com Other emerging green solvents include Cyrene™, a biodegradable solvent derived from cellulose, and various ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled. beilstein-journals.orgnih.gov The use of water as a solvent is also highly desirable, although its application can be limited by the solubility of the reactants. nih.gov

Table 2: Examples of Green Solvents and Their Potential in Pyridine Derivative Synthesis

| Solvent Type | Examples | Key Advantages |

| Bio-based | Ethanol, Ethyl acetate | Renewable, lower toxicity. sigmaaldrich.comreddit.com |

| Bio-derived aprotic | Cyrene™ | Biodegradable, derived from cellulose. beilstein-journals.org |

| Ionic Liquids | Various salts | Non-volatile, recyclable. nih.gov |

| Water | H₂O | Non-toxic, abundant. nih.gov |

Waste minimization is a cornerstone of green chemistry. One effective strategy to reduce waste is the use of continuous flow reactors. In a flow process, reactants are continuously passed through a reactor where the reaction occurs, often over a solid-supported catalyst. This technique can lead to higher yields, better selectivity, and easier purification compared to traditional batch processes. For instance, copper tube flow reactors have been successfully used for azide-alkyne cycloaddition reactions, a type of reaction involving azides, demonstrating a significant reduction in metal leaching and waste generation. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Direct C-H functionalization approaches for the synthesis of this compound from 3-methylpyridine are inherently more atom-economical than traditional multi-step syntheses. Traditional methods often involve the conversion of the methyl group to a leaving group (e.g., a halide) followed by nucleophilic substitution with an azide salt. This process generates stoichiometric byproducts, leading to a lower atom economy. In contrast, direct C-H azidation ideally only produces molecular nitrogen as a byproduct, resulting in a significantly higher atom economy.

The focus on sustainable chemistry encourages the development of synthetic routes that are not only efficient in terms of yield but also in their use of resources and minimization of waste. exlibrisgroup.com By embracing direct functionalization and the principles of green chemistry, the synthesis of this compound can be made more environmentally responsible.

Chemical Reactivity and Transformation of 3 Azidomethyl Pyridine

Azide (B81097) Functional Group Reactivity

The azide group (-N₃) in 3-(azidomethyl)pyridine is an energy-rich functional group that can undergo a range of reactions. Its most prominent application in modern synthetic chemistry is as a 1,3-dipole in cycloaddition reactions. wikipedia.org

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. wikipedia.org The reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govwikipedia.org This reaction can be performed thermally, but often requires elevated temperatures and can lead to a mixture of regioisomers. organic-chemistry.org The advent of metal catalysis has significantly enhanced the efficiency and selectivity of this transformation. nih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, offering significant rate acceleration (10⁷ to 10⁸ fold) compared to the uncatalyzed version. organic-chemistry.org This reaction is highly reliable and straightforward, enabling the covalent connection of molecular building blocks under mild conditions, including in aqueous media over a wide pH range (4-12). organic-chemistry.orgnih.gov

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanism and Regioselectivity (1,4-Disubstituted Triazoles)

The CuAAC reaction proceeds through a mechanism that is distinct from the concerted thermal Huisgen cycloaddition. wikipedia.org The currently accepted mechanism involves the formation of a copper(I)-acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise process, leading to a six-membered copper-containing metallacycle. organic-chemistry.orgacs.org Subsequent rearrangement and protonolysis yield the final 1,2,3-triazole product and regenerate the copper(I) catalyst. organic-chemistry.org A key feature of the CuAAC is its high regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This is in contrast to the thermal reaction, which often yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

Ligand and Solvent Effects on Reaction Kinetics and Efficiency

The efficiency and kinetics of the CuAAC reaction are significantly influenced by the choice of ligands and solvents. Ligands are often employed to stabilize the copper(I) catalytic species, preventing its disproportionation or oxidation and enhancing its solubility. nih.gov A variety of nitrogen- and phosphorus-based ligands have been developed to accelerate the CuAAC reaction. nih.gov For instance, tris(benzyltriazolylmethyl)amine (TBTA) is a well-known ligand that enhances the efficiency of CuAAC reactions. acs.org

The solvent can also play a crucial role. While the reaction can be performed in a range of organic solvents, rate accelerations have been observed in water. organic-chemistry.orgmdpi.com The choice of solvent can impact the solubility of the reactants and the catalyst, as well as the stability of the catalytic complex. mdpi.com For example, donor solvents like DMSO and NMP can disrupt inhibitory copper chelates that may form, particularly when certain ligands are used in excess. nih.gov The use of greener solvents such as glycerol (B35011) and deep eutectic solvents is also being explored to develop more sustainable CuAAC protocols. mdpi.com

Chelation-Assisted CuAAC with Pyridine (B92270) Moiety

In the context of this compound, the pyridine nitrogen atom can play a direct role in the catalytic cycle through chelation. nih.gov Organic azides that contain a chelating moiety, such as the pyridine ring in this compound, can accelerate the CuAAC reaction. acs.orgnih.gov This rate enhancement is attributed to the pre-organization of the reactants by forming a complex with the copper catalyst, which facilitates the subsequent cycloaddition. rsc.org This "chelation-assisted" CuAAC can be so effective that it may reduce the need for external ligands and allow for lower copper concentrations, which is beneficial for biocompatibility. nih.gov Studies have shown that picolyl azides, which are isomers of this compound, exhibit significantly accelerated reaction rates in CuAAC. nih.gov The chelating effect of the pyridine moiety is hypothesized to facilitate the rapid reduction of Cu(II) to the catalytically active Cu(I) species, particularly when using copper(II) salts as catalyst precursors. acs.orgnih.gov

Table 1: Comparison of Reaction Conditions and Outcomes in CuAAC

| Feature | Uncatalyzed Cycloaddition | Standard CuAAC | Chelation-Assisted CuAAC |

| Catalyst | None | Copper(I) source | Copper(I) or (II) source |

| Temperature | Elevated | Room Temperature | Room Temperature |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | Exclusively 1,4-isomer |

| Reaction Rate | Slow | Fast | Very Fast |

| Ligand Requirement | Not applicable | Often beneficial | Can be omitted or reduced |

| Substrate Scope | Broad | Terminal alkynes | Terminal alkynes |

As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] complexes. nih.govacs.org Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be employed with internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. wikipedia.orgnih.gov This is followed by reductive elimination to yield the triazole product and regenerate the catalyst. nih.gov The regioselectivity is determined in the oxidative coupling step, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Reduction Reactions of the Azido (B1232118) Group

The azido group of this compound can be readily reduced to a primary amine, providing access to (pyridin-3-yl)methanamine, a valuable building block in medicinal chemistry.

The Staudinger reduction is a mild and highly chemoselective method for the reduction of azides to amines. The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas. Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct.

The reaction proceeds without the formation of radical or nitrene intermediates. A key advantage of the Staudinger reduction is its excellent tolerance for a wide array of functional groups that are sensitive to other reduction methods, such as esters, ketones, nitriles, and benzyl (B1604629) ethers. This makes it a particularly useful transformation in the synthesis of complex molecules. Both stoichiometric and catalytic versions of the Staudinger reduction have been developed. The reaction is generally high-yielding and can be performed under mild conditions.

Table 2: Typical Conditions for Staudinger Reduction of Benzyl Azides

| Reagent | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| PPh₃ (stoichiometric), H₂O | THF/Water | Room Temperature | High yield, excellent functional group tolerance. | |

| PPh₃ (catalytic), Diphenyldisiloxane (DPDS) | Various | Room Temperature | Catalytic in phosphine, highly chemoselective. | |

| Bu₃P or Polymer-supported PPh₃ | THF | Microwave | Rapid, suitable for automated synthesis. |

Catalytic hydrogenation is a common and efficient method for the reduction of azides to amines. However, in the case of this compound, care must be taken to avoid the reduction of the pyridine ring. The hydrogenation of pyridine derivatives typically requires harsh conditions, such as high pressures and temperatures, and the use of catalysts like platinum oxide (PtO₂), rhodium on carbon, or ruthenium dioxide. The aromaticity of the pyridine ring makes it relatively resistant to hydrogenation compared to the azido group.

Therefore, selective reduction of the azido group in this compound can likely be achieved under milder hydrogenation conditions (e.g., using palladium on carbon with a hydrogen source at lower pressures and temperatures) that are sufficient to reduce the azide without affecting the pyridine ring. The choice of solvent can also influence the outcome, with acidic media like glacial acetic acid often being used for the hydrogenation of pyridines, which might also facilitate the reduction of the azido group. However, this approach carries the risk of over-reduction to the corresponding piperidine (B6355638) derivative if the reaction is not carefully controlled.

Thermal Decomposition and Nitrene Formation

Organic azides are known to undergo thermal decomposition to form highly reactive nitrene intermediates with the extrusion of dinitrogen. The thermal decomposition of benzyl azide, a close structural analogue of this compound, has been studied and provides insight into the expected behavior of the title compound.

The thermal decomposition of azides to nitrenes typically has activation energies in the range of 30–39 kcal/mol for aryl azides. The initial and rate-determining step is the cleavage of the C-N bond and the liberation of N₂, leading to the formation of a singlet nitrene. This decomposition can proceed through two possible pathways: a spin-allowed path involving a transition state or a spin-forbidden path via an intersystem crossing. For simple alkyl azides, the spin-allowed pathway to the singlet nitrene is generally favored. The resulting highly reactive nitrene can then undergo a variety of subsequent reactions, such as rearrangement to an imine. In the case of benzyl azide, rearrangement can lead to the formation of benzenemethanimine.

Reactivity in Aromatic Substitution Reactions

The reactivity of the pyridine ring in this compound in aromatic substitution reactions is fundamentally governed by the electron-withdrawing nature of the nitrogen atom. This inherent property makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, as the nitrogen atom deactivates the ring by reducing its electron density. The conditions required for such reactions are typically harsh.

Pyridine Ring Reactivity and Functionalization

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The functionalization of the pyridine ring within this compound is dictated by the established principles of reactivity for pyridine derivatives. The ring can undergo both electrophilic and nucleophilic aromatic substitution, with distinct and predictable regioselectivity.

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack on the pyridine ring is generally disfavored due to the electron-deficient nature of the aromatic system. The nitrogen atom's lone pair can also react with electrophiles or the acidic catalysts often used in these reactions (e.g., Lewis acids), forming a positively charged pyridinium (B92312) ion. This further deactivates the ring, making substitution even more challenging.

When electrophilic substitution does occur, it proceeds preferentially at the C-3 and C-5 positions. This is because the cationic intermediate (sigma complex) formed by attack at these positions is more stable. Attack at the C-2, C-4, or C-6 positions would result in a resonance structure where the highly electronegative nitrogen atom bears a positive charge, which is energetically unfavorable. In this compound, the C-3 position is already substituted, so further electrophilic attack would be directed primarily to the C-5 position.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly when a good leaving group is present at the C-2 or C-4 positions. The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer-like complex) that forms during the reaction.

The regioselectivity of nucleophilic attack favors the C-2 and C-4 positions because the resulting anionic intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, providing significant stabilization. Attack at the C-3 position does not allow for this delocalization onto the nitrogen, making the intermediate less stable. For this compound, a nucleophilic substitution reaction would require the introduction of a suitable leaving group at a different position on the ring, and the reaction would then proceed at the activated C-2, C-4, or C-6 positions.

| Reaction Type | Reactivity of Pyridine Ring | Favored Position of Attack | Nature of Intermediate | Influence of Nitrogen Atom |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivated (Low) | C-3, C-5 | Cationic (Sigma Complex) | Deactivates ring; destabilizes intermediates from C-2/C-4 attack. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated (High) | C-2, C-4, C-6 | Anionic (Meisenheimer-like) | Activates ring; stabilizes intermediate by accommodating negative charge. |

Coordination Chemistry of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a classic Lewis base. This allows it to function as a monodentate ligand, coordinating to a wide variety of metal ions to form stable metal complexes. The introduction of substituents onto the pyridine ring can influence the electronic and steric properties of the ligand, which in turn affects its coordination ability and the stability of the resulting complexes.

The coordination of pyridine-based ligands to metal centers is a fundamental aspect of coordination chemistry, leading to complexes with diverse geometries, including octahedral, tetrahedral, and square planar arrangements. The specific geometry depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For example, complexes of the type [MCl₂py₄]ⁿ⁺ (where py = pyridine) are common and typically feature a trans arrangement of the chloride ligands in an octahedral geometry. Similarly, Schiff base ligands containing a pyridine moiety are known to form stable complexes with transition metals like Fe(II), Ni(II), and Pd(II), resulting in octahedral or square planar geometries.

The azido group (-N₃) on the side chain of this compound can also potentially participate in coordination, acting as a co-ligand. Azide ions are known to coordinate to metal centers in various modes, further expanding the potential complexity and utility of metal complexes derived from this ligand.

| Metal Ion(s) | Example Ligand Type | Observed Coordination Geometry | Reference |

|---|---|---|---|

| Co(II) | 4-Picoline and Azide | Distorted Octahedral | |

| Cu(II) | Pyridine-2-carboxaldoxime and Azide | Square Pyramidal | |

| Fe(II), Ni(II) | Schiff base with pyridine moiety | Octahedral | |

| Pd(II) | Schiff base with pyridine moiety | Square Planar | |

| Zn(II), Cd(II) | 2,4,5-tri(4-pyridyl)-imidazole | 1D Chain Structures | |

| Pd(II), Co(II), Cu(II), Ag(I) | Pyridyl-arylidene Schiff base | Square Planar or Tetrahedral |

Derivatization Strategies and Synthetic Utility in Complex Molecule Synthesis

Formation of Triazole-Containing Hybrid Structures

The azide (B81097) group in 3-(Azidomethyl)pyridine is particularly well-suited for the construction of 1,2,3-triazole rings, which are important pharmacophores in drug discovery. nih.govresearchgate.net The most prominent method for achieving this transformation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, allowing for the facile synthesis of a wide array of triazole-containing hybrid structures. sigmaaldrich.com

The reaction of this compound with a variety of terminal alkynes, in the presence of a copper(I) catalyst, leads to the formation of 1,4-disubstituted 1,2,3-triazole derivatives in high yields. organic-chemistry.orgnih.gov This reaction is highly regioselective, exclusively affording the 1,4-isomer. The versatility of this approach allows for the incorporation of a wide range of substituents onto the triazole ring, enabling the fine-tuning of the molecule's properties for specific applications. For instance, the reaction with phenylacetylene (B144264) produces 1-(pyridin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole, a key structural motif in various biologically active compounds.

The following table provides examples of substituted 1,2,3-triazole derivatives synthesized from this compound via the CuAAC reaction, highlighting the diversity of achievable structures.

| Alkyne Reactant | Resulting 1,2,3-Triazole Derivative | Potential Significance/Application Area |

|---|---|---|

| Phenylacetylene | 1-((Pyridin-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Core structure for medicinal chemistry exploration |

| Propargyl alcohol | (1-((Pyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Intermediate for further functionalization |

| Ethynylferrocene | 1-((Pyridin-3-yl)methyl)-4-ferrocenyl-1H-1,2,3-triazole | Electrochemical sensors, redox-active materials |

| 4-Ethynylanisole | 1-((Pyridin-3-yl)methyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | Fluorescent probes, biologically active compounds |

Beyond the synthesis of simple triazole derivatives, this compound can be employed in more complex synthetic strategies to construct bicyclic and polycyclic scaffolds. nih.govnih.gov These intricate molecular architectures are of significant interest in drug discovery, as they can mimic the structures of natural products and provide access to novel chemical space. researchgate.netnih.govlibretexts.org For example, an intramolecular CuAAC reaction of a precursor containing both the this compound moiety and an alkyne group can lead to the formation of a triazole-fused ring system. Such strategies have been utilized to synthesize novel heterocyclic compounds with potential therapeutic applications.

Furthermore, the pyridyl-triazole unit can serve as a key component in the design of ligands for metal-catalyzed reactions or as a structural element in supramolecular chemistry. The ability to pre-install the this compound fragment and then form the triazole ring at a later stage of the synthesis provides a powerful tool for the construction of complex, multi-ring systems. researchgate.net

Role as a Versatile Synthetic Intermediate

The utility of this compound extends beyond its use in triazole synthesis. The azide group can be transformed into other functional groups, making it a versatile precursor for a variety of heterocyclic compounds. nih.govamanote.com Additionally, its role as a building block in multistep organic synthesis allows for the introduction of the pyridylmethyl moiety into complex target molecules. nih.govnih.gov

The azide functionality in this compound can undergo various transformations to yield different heterocyclic systems. For instance, the Staudinger reaction, involving the reaction of the azide with a phosphine (B1218219), generates an aza-ylide intermediate. sigmaaldrich.com This intermediate can then be trapped with an electrophile, such as an isocyanate or a ketone, to form substituted imines or other nitrogen-containing heterocycles.

Another important transformation is the reduction of the azide to an amine. The resulting 3-(aminomethyl)pyridine (B1677787) is a valuable building block in its own right, serving as a precursor for the synthesis of amides, sulfonamides, and other amine derivatives. This two-step process, from the corresponding alcohol or halide to the azide and then to the amine, provides a reliable method for introducing a primary amine group.

In the context of multistep organic synthesis, this compound serves as a key building block for introducing the pyridin-3-ylmethyl fragment into complex molecules. nih.govnih.gov This is particularly relevant in the synthesis of pharmaceutical compounds, where the pyridine (B92270) ring is a common structural motif. rsc.orgresearchgate.netglobalresearchonline.net The ability to introduce this fragment via a stable and reactive intermediate like this compound is highly advantageous.

For example, in the synthesis of a complex drug candidate, the this compound unit can be introduced early in the synthetic sequence. The azide then serves as a masked amine or as a handle for subsequent click reactions, allowing for the late-stage introduction of other molecular fragments. This modular approach is highly efficient and allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.govwhiterose.ac.ukacsgcipr.org

Functionalization for Specific Applications

The derivatization of this compound is often driven by the need to create molecules with specific functions. rsc.orgslideshare.netnih.gov The pyridine ring itself can be functionalized through various C-H functionalization reactions, allowing for the introduction of additional substituents that can modulate the molecule's electronic properties, solubility, and biological activity. researchgate.netresearchgate.net

Furthermore, these derivatives have been used as ligands in coordination chemistry. researchgate.netrsc.org The pyridine and triazole nitrogen atoms can coordinate to metal centers, forming stable complexes with potential applications in catalysis and materials science. rsc.org The modular synthesis of these ligands, enabled by the use of this compound, allows for the systematic variation of the ligand structure to optimize the properties of the resulting metal complexes. researchgate.net The inherent antimicrobial and antiviral properties of pyridine-containing compounds also make derivatives of this compound interesting candidates for the development of new therapeutic agents. mdpi.com

Post-synthetic Modification of Materials (e.g., MOFs, Polymers)

Post-synthetic modification (PSM) is a powerful technique for the functionalization of pre-assembled materials like metal-organic frameworks (MOFs) and polymers. nih.govnih.govrsc.org This approach allows for the introduction of chemical functionalities that might not be stable under the initial synthesis conditions of the material. rsc.org this compound is an excellent candidate for PSM strategies due to the reactive azide group, which can be selectively targeted. nih.gov

Metal-Organic Frameworks (MOFs):

The functionalization of MOFs is crucial for tailoring their properties for specific applications such as gas storage, separation, and catalysis. researchgate.netthe-innovation.orgresearchgate.net One PSM approach involves incorporating linkers with reactive groups into the MOF structure. While direct incorporation of this compound as a primary linker is conceivable, it is more commonly envisioned as a modifying agent for MOFs that already contain suitable reactive sites.

A more prevalent strategy involves using organic linkers that are derivatized with azide groups. For instance, a MOF can be constructed using a dicarboxylic acid linker that has been functionalized with an azide moiety. nih.gov The azide groups, now lining the pores of the MOF, are accessible for subsequent reactions. This is where a molecule like an alkyne-functionalized pyridine could react via CuAAC, effectively grafting pyridine units onto the MOF's internal surface. Conversely, a MOF could be synthesized with alkyne-functionalized linkers, which could then be modified by reacting with this compound. This method allows for the precise installation of pyridine functionalities, which can enhance selectivity in gas adsorption or serve as catalytic sites. The azide group's ability to undergo "click" chemistry provides a highly efficient and orthogonal method for such modifications. semanticscholar.org

Polymers:

Post-polymerization modification is a key strategy for accessing functional polymers from simpler, more readily available polymer backbones. utexas.eduresearchgate.net The azide group of this compound makes it a valuable reagent for this purpose. A common method involves preparing a polymer with side chains containing a good leaving group (e.g., a tosylate or halide). Nucleophilic substitution with sodium azide can then install the azide functionality onto the polymer backbone. Alternatively, polymers can be directly synthesized from monomers already containing the azidomethylpyridine moiety.

Once the azide-functionalized polymer is obtained, it serves as a platform for further derivatization via CuAAC. By reacting the polymer with various alkyne-containing molecules, a wide range of functionalities can be grafted onto the polymer, leading to materials with tailored properties. For example, grafting hydrophilic polyethylene (B3416737) glycol (PEG) chains can impart water solubility, while attaching fluorescent dyes can create materials for imaging applications. This modular approach is highly efficient and allows for the creation of a diverse library of functional polymers from a single azide-functionalized precursor. utexas.edu The modification of MOF/polymer composites also represents a promising area where such strategies can be employed to create advanced hybrid materials. rsc.orgnih.gov

| Material | Modification Strategy | Resulting Functionality | Potential Application |

| MOFs | CuAAC reaction between an alkyne-functionalized MOF linker and this compound. | Covalently attached pyridine units within the pores. | Enhanced gas selectivity, heterogeneous catalysis. |

| MOFs | Synthesis with an azide-functionalized linker, followed by reaction with an alkyne. | Introduction of diverse functional groups. | Tunable sorption properties, chemical sensing. |

| Polystyrene | Bromination of the polymer backbone followed by substitution with sodium azide and subsequent CuAAC with an alkyne. | Grafting of specific side-chain functionalities. | Functional resins, smart materials. |

| Polypropylene | Direct C-H azidation followed by CuAAC with an alkyne-terminated molecule. utexas.edu | Introduction of functional groups onto a polyolefin. | Advanced composites, compatibilizers. |

| MOF/Polymer Hybrid | Growing a polymer within a MOF followed by PSM of the polymer with an azide-containing reagent. rsc.orgnih.gov | High density of metal-chelating sites. | Selective metal recovery, catalysis. |

Ligand Design in Coordination Chemistry

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a vast array of transition metals. wikipedia.orgresearchgate.net this compound offers unique advantages in ligand design due to its dual functionality: the pyridine nitrogen atom acts as a reliable coordination site, while the pendant azidomethyl group serves as a reactive handle for further functionalization. mdpi.com

The primary coordination occurs through the lone pair of electrons on the pyridine nitrogen, forming a sigma bond with a metal center. This interaction is well-understood and predictable. The innovation lies in the presence of the non-coordinating, yet reactive, azide group. This allows for a modular or "building block" approach to synthesizing complex coordination compounds and supramolecular assemblies.

A key strategy involves the initial synthesis of a simple metal complex, for example, [M(this compound)nClx], where 'M' is a transition metal. This precursor complex can be isolated and characterized, and it contains accessible azide groups. In a subsequent step, these azide groups can undergo CuAAC reactions with alkyne-containing molecules. rsc.org This post-coordination modification strategy can be used to:

Construct Polynuclear Complexes: An alkyne-terminated ligand or another metal complex can be "clicked" onto the initial complex, leading to the formation of well-defined dimeric or polymeric coordination structures.

Immobilize Complexes: The azide-functionalized complex can be attached to a solid support (like silica (B1680970) or a polymer resin) that has been functionalized with alkynes. This is a powerful method for heterogenizing homogeneous catalysts.

Introduce Specific Functions: Molecules with desired properties (e.g., chromophores, redox-active units, or biologically active molecules) can be attached to the metal complex via the azide-alkyne ligation.

This approach is particularly advantageous for creating intricate molecular architectures that would be difficult to assemble through traditional one-pot syntheses. rsc.org The high efficiency and orthogonality of the click reaction ensure that the pre-formed coordination sphere remains intact during the subsequent functionalization step. This rational design capability makes this compound a valuable tool for developing new catalysts, molecular sensors, and functional metallo-materials. nih.govnih.gov

| Metal Ion | Coordination Geometry (Typical) | Functionalization Strategy | Potential Application of Functionalized Complex |

| Palladium(II) | Square Planar | "Click" reaction to immobilize the complex on a polymer support. rsc.org | Heterogeneous catalysis (e.g., Suzuki coupling). rsc.org |

| Ruthenium(II) | Octahedral | Attachment of a photosensitizer via CuAAC. | Photoredox catalysis, light-harvesting systems. |

| Copper(I)/(II) | Tetrahedral/Square Planar | Linking complexes to biomolecules (e.g., peptides, DNA). | Bioinorganic chemistry, targeted therapeutics. |

| Rhenium(I) | Octahedral | Grafting onto a surface for creating modified electrodes. | Electrocatalysis (e.g., CO₂ reduction). |

| Iridium(III) | Octahedral | Formation of luminescent materials by clicking on emissive organic units. nih.gov | Organic Light-Emitting Diodes (OLEDs), chemical sensors. |

Spectroscopic and Computational Studies of 3 Azidomethyl Pyridine

Spectroscopic Characterization Methodologies

Spectroscopic methodologies are fundamental in confirming the identity and purity of 3-(Azidomethyl)pyridine. Nuclear Magnetic Resonance (NMR) spectroscopy is used to map the hydrogen and carbon framework, while Infrared (IR) spectroscopy is employed to verify the presence of the crucial azide (B81097) functional group.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By observing the magnetic properties of atomic nuclei, it provides a detailed picture of the molecular structure.

While specific, experimentally verified ¹H NMR data for this compound is not widely published, the expected spectrum can be predicted based on the analysis of closely related compounds, such as 3-(aminomethyl)pyridine (B1677787). The spectrum is expected to show signals corresponding to the protons of the pyridine (B92270) ring and the methylene (B1212753) (-CH₂) linker.

The protons on the pyridine ring (H-2, H-4, H-5, H-6) typically appear in the aromatic region (δ 7.0-8.6 ppm). The electron-withdrawing nature of the nitrogen atom deshields the adjacent protons (H-2 and H-6) most significantly. The methylene protons, being adjacent to the electronegative azide group, are expected to appear as a singlet in the range of δ 4.0-4.5 ppm.

For the analogous compound, 3-(aminomethyl)pyridine, ¹H NMR data in CDCl₃ shows signals at approximately δ 8.52 (H-2), δ 7.66 (H-6), δ 7.26 (H-5), and a singlet for the methylene protons at δ 3.89. Given that the azide group is more electron-withdrawing than an amino group, the methylene protons in this compound are anticipated to be shifted further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analysis of analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.6 | d |

| H-6 | ~7.7 | d |

| H-4 | ~7.4 | m |

| H-5 | ~7.3 | m |

| -CH₂- | ~4.3 | s |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR for Carbon Atom Chemical Shifts

Similar to ¹H NMR, published ¹³C NMR data for this compound is scarce. However, chemical shifts can be estimated from the known values for pyridine and the substituent effects of the azidomethyl group. The pyridine carbons typically resonate between δ 120-150 ppm. The carbon atom of the methylene linker (-CH₂) is expected to appear in the range of δ 50-60 ppm due to the attachment of the azide group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-6 | ~148 |

| C-4 | ~136 |

| C-3 | ~134 |

| C-5 | ~123 |

| -CH₂- | ~54 |

Infrared (IR) Spectroscopy for Azide Stretch Confirmation

Infrared (IR) spectroscopy is an essential tool for confirming the presence of the azide functional group (-N₃) in this compound. The azide group exhibits a strong and characteristic asymmetric stretching vibration (νₐₛ) that appears in a relatively uncongested region of the IR spectrum, typically around 2100 cm⁻¹. This absorption is a definitive indicator of the successful incorporation of the azide moiety into the molecule.

The azido-stretching vibration in aryl azides can be complicated by a phenomenon known as Fermi resonance. Fermi resonance is a quantum mechanical interaction that occurs when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of another vibration in the same molecule, and they share the same symmetry. This interaction leads to a mixing of the two states, resulting in two new bands that are shifted in energy and altered in intensity compared to the unperturbed vibrations.

In compounds like 3-azidopyridine (B1254633), which is structurally similar to this compound, the azide asymmetric stretch has been shown to be split by accidental Fermi resonance interactions with one or more overtone and combination states. This results in a complex and often broad absorption profile instead of a single sharp peak. It is highly probable that the IR spectrum of this compound would exhibit similar complexities in the ~2100 cm⁻¹ region due to this effect. Identifying and analyzing this Fermi resonance can provide deeper insights into the vibrational dynamics of the molecule.

The vibrational frequency of the azide stretch is sensitive to the electronic environment of the molecule. In this compound, the protonation state of the pyridine ring's nitrogen atom can influence this frequency. When the pyridine nitrogen is protonated to form a pyridinium (B92312) ion, the ring becomes significantly more electron-withdrawing. This change in electronic distribution can be transmitted to the azidomethyl group, affecting the bond strength and vibrational frequency of the azide moiety.

Studies on the related compound 3-azidopyridine have shown that the azido-stretching vibration is indeed sensitive to the protonation state of the pyridine ring. Protonation was found to shift the azide stretching frequency to a higher wavenumber (a blueshift). For instance, complexation with a strong acid like trifluoroacetic acid (which protonates the pyridine) resulted in an 8 cm⁻¹ upward shift in the azide frequency compared to complexation with a weaker acid. This sensitivity makes the azide group a potential spectroscopic reporter for the local acidic environment and the protonation status of the pyridine ring. Similar effects would be expected for this compound, where changes in the acidity of the solvent could be monitored by observing shifts in the characteristic azide IR band.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. mdpi.comresearchgate.net In the analysis of this compound, the molecular ion peak (M+) would confirm the compound's molecular weight. Electron impact (EI) ionization typically induces fragmentation, providing valuable structural information. sapub.org

The fragmentation of this compound is expected to follow pathways characteristic of both the pyridine ring and the azidomethyl group. A primary and highly characteristic fragmentation for organic azides is the loss of a molecule of nitrogen gas (N₂), which is a stable neutral loss.

Expected Fragmentation Pathways:

Loss of Nitrogen (N₂): The molecular ion would readily lose a neutral N₂ molecule (28 Da), leading to a prominent fragment ion at m/z 106. This resulting radical cation would be a pyridin-3-ylmethyleneaminyl radical.

Formation of Tropylium-like Ion: A common fragmentation pathway for benzyl-type compounds involves rearrangement to a stable tropylium (B1234903) ion. The fragment at m/z 106 could potentially rearrange, although the pyridyl analogue may be less stable.

Cleavage of the C-N Bond: Alpha-cleavage next to the pyridine ring could lead to the formation of a pyridin-3-ylmethyl cation (m/z 92) and the loss of an azide radical (•N₃). Alternatively, formation of a stable pyridinium ion fragment (e.g., m/z 78) through more complex rearrangements is also possible.

Loss of the Azidomethyl Group: Fragmentation could result in the loss of the entire azidomethyl group (•CH₂N₃), leading to a fragment corresponding to the pyridine ring itself (m/z 79 for the protonated ring or 78 for the radical cation).

The following interactive table summarizes the predicted major fragments for this compound in mass spectrometry.

| Proposed Fragment Ion | Mass-to-Charge Ratio (m/z) | Neutral Loss | Mass of Neutral Loss (Da) |

|---|---|---|---|

| [C₆H₆N₄]⁺ (Molecular Ion) | 134 | - | - |

| [C₆H₆N₂]⁺ | 106 | N₂ | 28 |

| [C₆H₆N]⁺ (Pyridin-3-ylmethyl cation) | 92 | •N₃ | 42 |

| [C₅H₅N]⁺ (Pyridine radical cation) | 79 | •CH₂N₃ | 55 |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides indispensable tools for understanding molecular structure, reactivity, and dynamics at an atomic level. cuny.eduaps.org For this compound, theoretical investigations complement experimental data by offering insights into reaction mechanisms, conformational preferences, and electronic properties that can be difficult to probe experimentally. mdpi.com These computational methods range from quantum mechanics-based approaches like Density Functional Theory (DFT) to classical mechanics-based Molecular Dynamics (MD) simulations. cuny.edumdpi.com

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying a wide range of molecular properties for systems like this compound. researchgate.netscirp.org DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties, which are crucial for understanding the molecule's behavior. nih.gov

DFT calculations are exceptionally useful for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. mdpi.commdpi.com For this compound, a key reaction of interest is the 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," where the azide functional group reacts with an alkyne or alkene. cuny.edu

DFT can model this process by:

Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.

Studies on similar azide-containing molecules have shown that DFT methods, such as B3LYP and M06-2X, can accurately predict the regioselectivity and reaction pathways of cycloaddition reactions. cuny.edumdpi.com These calculations can clarify whether the reaction proceeds through a concerted or stepwise mechanism and how substituents on the pyridine ring might influence reactivity. mdpi.com

The flexibility of the azidomethyl group (-CH₂N₃) allows for multiple rotational conformers in this compound. Understanding the relative energies of these conformers is essential, as the dominant conformation can influence the molecule's physical properties and reactivity. DFT is employed to perform conformational analysis by systematically rotating the key dihedral angles and calculating the energy at each point to construct a potential energy landscape. nih.gov

A study on the structurally similar 3-(azidomethyl)benzoic acid revealed the existence of multiple conformational polymorphs, highlighting the significant role of the azidomethyl group in determining crystal packing. nih.gov For this compound, the key dihedral angles would be:

τ1 (N-C-C-N): Rotation around the bond connecting the pyridine ring to the methylene carbon.

τ2 (C-C-N-N): Rotation around the bond between the methylene carbon and the azide nitrogen.

DFT calculations can identify the low-energy conformers (local minima on the energy landscape) and the energy barriers separating them (saddle points). nih.gov This analysis reveals the most stable three-dimensional structure of the molecule in the gas phase, which serves as a basis for understanding its behavior in solution and the solid state.

The table below, based on analogous systems, illustrates the type of data obtained from a DFT conformational analysis. nih.gov

| Conformer | Key Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | ~90° | 0.00 | ~70% |

| Local Minimum 1 | ~0° | ~1.5 | ~15% |

| Local Minimum 2 | ~180° | ~1.8 | ~15% |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. scirp.org

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals.

HOMO: Expected to be distributed over the electron-rich regions, likely involving the lone pairs of the pyridine nitrogen and the azide group.

LUMO: Expected to be primarily located on the π-system of the pyridine ring, which acts as the electron-accepting part of the molecule. mdpi.com

The HOMO-LUMO gap provides insight into the electronic transitions of the molecule, which can be correlated with its UV-Vis spectrum. scirp.org Analysis of the FMOs is crucial for predicting the outcomes of pericyclic reactions, such as the 1,3-dipolar cycloadditions mentioned earlier. cuny.edu

The following table presents typical FMO energy values for substituted pyridines, providing a reference for what might be expected for this compound. mdpi.comelectrochemsci.org

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.5 to -7.5 | Electron-donating ability |

| E(LUMO) | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 to 6.5 | Chemical reactivity and kinetic stability |

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. plos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com

For this compound, MD simulations could be employed to:

Study Solvation Effects: Investigate how the molecule interacts with solvent molecules (e.g., water) and how the solvent affects its conformational preferences.

Analyze Intermolecular Interactions: Simulate the aggregation or self-assembly of this compound molecules in solution or their interaction with other molecules, such as in a host-guest system. mdpi.com

Probe Dynamic Behavior: Understand the flexibility of the molecule by analyzing the fluctuations of bond lengths, angles, and dihedral angles over time. Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to quantify stability and atomic mobility. nih.gov

MD simulations are particularly valuable for bridging the gap between single-molecule properties and the macroscopic behavior of a material, providing a more realistic model of the compound in a condensed phase. plos.orgpysimm.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications of this compound and related pyridine derivatives might influence their biological effects.

QSAR models are built upon the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These studies are instrumental in drug discovery and development for optimizing lead compounds, predicting the activity of new molecules, and understanding the mechanism of action at a molecular level.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. For a hypothetical QSAR study of this compound, this would involve synthesizing and testing a range of analogues with variations in substituents on the pyridine ring or modifications to the azidomethyl group.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing or -donating nature of substituents on the pyridine ring can significantly alter the electronic distribution and, consequently, the interaction with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of substituents can influence how a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common. Hydrophobicity is crucial for a molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques.

For pyridine derivatives, QSAR studies have been successfully applied in various therapeutic areas, including as anticancer, antimicrobial, and corrosion inhibitors. For example, in a study on pyridine derivatives as corrosion inhibitors, quantum chemical parameters like the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment (μ) were correlated with inhibition efficiency.

A hypothetical QSAR model for a series of this compound analogues might take the following form:

Biological Activity (log 1/C) = a(logP) - b(LUMO) + c(MR) + d

Where:

log 1/C is the biological activity (e.g., inhibitory concentration).

logP is the hydrophobicity.

LUMO is the energy of the lowest unoccupied molecular orbital.

MR is the molar refractivity (a steric parameter).

a, b, c, and d are regression coefficients determined from the statistical analysis.

The following interactive data table illustrates the type of data that would be generated and used in a QSAR study of hypothetical this compound derivatives.

| Compound | Biological Activity (log 1/IC₅₀) | logP | LUMO (eV) | Molar Refractivity (cm³/mol) |

| This compound | 4.2 | 1.5 | -0.8 | 35.2 |

| 2-Chloro-3-(azidomethyl)pyridine | 4.5 | 2.1 | -1.1 | 40.1 |

| 4-Methyl-3-(azidomethyl)pyridine | 4.1 | 1.9 | -0.7 | 39.8 |

| 5-Nitro-3-(azidomethyl)pyridine | 4.8 | 1.3 | -1.5 | 39.9 |

Such a model would suggest that increased hydrophobicity and lower LUMO energy are beneficial for the biological activity of this class of compounds, while the steric bulk has a positive but less significant impact. This information would be invaluable for designing new, more potent analogues of this compound for a specific biological target.

Advanced Research Applications and Future Directions

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry encompasses chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide (B81097) group of 3-(Azidomethyl)pyridine is a key player in this field, primarily through its participation in "click chemistry" reactions. These reactions are characterized by high yields, stereospecificity, and mild reaction conditions, making them ideal for biological applications.

Bioconjugation Techniques for Biomolecule Labeling

The azidomethyl group in this compound serves as a versatile handle for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids. The most prominent bioconjugation reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

In these reactions, the azide group of this compound reacts with an alkyne-functionalized biomolecule to form a stable triazole linkage. This allows for the precise and efficient labeling of biomolecules with various tags, including fluorescent dyes, biotin, or other reporter molecules. The small size of the azide group is advantageous as it is less likely to interfere with the natural function of the biomolecule being labeled.

| Bioconjugation Technique | Reactants | Key Features | Application in Biomolecule Labeling |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (from this compound) and a terminal alkyne | High reaction rates, high yields, requires a copper catalyst. | Efficient labeling of proteins, peptides, and nucleic acids with reporter molecules. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (from this compound) and a strained cyclooctyne | Copper-free, suitable for live-cell imaging, slightly slower reaction rates than CuAAC. | Labeling of biomolecules in living cells and organisms without the toxicity associated with copper catalysts. |

This table provides a summary of key bioconjugation techniques where this compound can be utilized.

Detailed research has demonstrated the utility of azidomethyl-functionalized heterocyclic compounds in synthesizing complex bioactive molecules. For instance, various azidomethyl-1,2-azoles have been successfully reacted with O-propargylquinine via CuAAC to create novel triazole derivatives, highlighting the robustness of this approach for generating libraries of potential therapeutic agents. While not specifically this compound, this research underscores the synthetic power of the azidomethyl group in conjunction with a heterocyclic core.

Development of Targeted Probes and Diagnostic Agents

The ability to selectively label biomolecules with this compound opens up avenues for the development of targeted probes and diagnostic agents. By conjugating a targeting moiety (e.g., a peptide, antibody, or small molecule that specifically binds to a biomarker of interest) to an alkyne-functionalized imaging agent via a reaction with this compound, researchers can create probes that can visualize and track specific biological processes or disease states.

For example, a fluorescent dye can be attached to this compound. This conjugate can then be "clicked" onto a tumor-targeting peptide that has been modified to contain an alkyne group. The resulting probe can then be used to visualize tumor cells in vitro or in vivo. The pyridine (B92270) component of this compound can also play a role in the properties of the final probe, potentially influencing its solubility, cell permeability, and binding characteristics.

Material Science and Polymer Chemistry

The reactivity of the azidomethyl group and the inherent properties of the pyridine ring make this compound a promising candidate for applications in material science and polymer chemistry.

Functionalized Materials for Drug Delivery Systems

Functionalized polymers are at the forefront of advanced drug delivery systems, designed to improve the therapeutic efficacy of drugs by controlling their release and targeting specific sites in the body. This compound can be used to functionalize polymers and other materials for these applications. For instance, polymers with pendant alkyne groups can be "clicked" with this compound to introduce the pyridine functionality. The pyridine ring can enhance the solubility of the polymer, and its basic nitrogen atom can be protonated, leading to pH-responsive behavior. This property is particularly useful for creating drug delivery systems that release their cargo in the acidic environment of tumors or specific cellular compartments.

Furthermore, the azide group can be used to attach drug molecules that have been modified with an alkyne group to the polymer backbone, creating a prodrug that releases the active agent under specific conditions.

| Potential Application | Role of this compound | Benefit in Drug Delivery |

| pH-Responsive Polymers | Introduction of the pyridine moiety onto a polymer backbone. | The pyridine nitrogen can be protonated at lower pH, leading to changes in polymer conformation and drug release. |

| Prodrug Conjugation | Covalent attachment of alkyne-modified drugs to the azide group. | Creates a stable linkage that can be designed to cleave and release the drug at the target site. |

This table outlines the potential roles and benefits of incorporating this compound into drug delivery systems.

Cross-linking Agents in Polymer Formulations

Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network. This process significantly improves the mechanical properties, thermal stability, and solvent resistance of the polymer. While not as common as di- or multifunctional azides, this compound could potentially act as a monofunctional chain-terminating or grafting agent in azide-alkyne cross-linking reactions. More complex molecules incorporating multiple azidomethylpyridine units could be designed to act as true cross-linkers.

In a scenario where a polymer contains multiple alkyne groups, a bis-azido compound can be used to link these chains together. While this compound itself is mono-azido, its derivatives could be synthesized to contain multiple azide functionalities, making them effective cross-linking agents. Alternatively, the azide group can be converted to a highly reactive nitrene upon photolysis or thermolysis, which can then insert into C-H bonds of adjacent polymer chains, leading to cross-linking. This has been demonstrated with other azide-containing polymers like poly(glycidyl azide).

Synthesis of Novel Polymeric Architectures

The unique reactivity of this compound allows for its use as a monomer or a functionalizing agent in the synthesis of novel polymeric architectures. For example, it can be used to create pyridine-containing polymers with well-defined structures. The synthesis of pyridine-based polyureas and polybenzimidazoles has been reported, demonstrating the interest in incorporating the pyridine moiety into polymer backbones for enhanced thermal stability and other desirable properties.

By employing polymerization techniques such as click polymerization, where the reaction between a diazide and a dialkyne monomer forms the polymer chain, novel polymers incorporating the 3-pyridyl group can be synthesized. These polymers could exhibit interesting properties such as fluorescence, conductivity, or specific binding capabilities due to the presence of the pyridine ring.

Supramolecular Chemistry and Self-Assembly: Crafting Complexity from Simplicity

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. This compound is a valuable precursor in this field, primarily through its conversion into 1,2,3-triazole-containing ligands via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". This reaction allows for the straightforward incorporation of the pyridyl-triazole moiety into larger, more complex architectures.

Design of Functional Supramolecular Assemblies

The pyridyl-triazole unit, derived from this compound, is an excellent building block for the construction of functional supramolecular assemblies. The combination of the pyridine and triazole rings provides multiple coordination sites for metal ions and hydrogen bonding, enabling the formation of intricate, self-assembled structures.